4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate to yield the ethyl ester . The ester is subsequently saponified with sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid . The final step involves the reaction of the acid with 2-chlorophenoxyacetyl chloride in the presence of a base to yield the desired compound .
Chemical Reactions Analysis
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways . For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate can be compared with other similar compounds, such as:
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-isopropylphenoxy)acetate
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methylphenoxy)acetate
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (8-chlorophenoxy)acetate
These compounds share a similar core structure but differ in the substituents attached to the chromen ring. The unique properties of this compound, such as its specific biological activities and reactivity, make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15ClO5 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO5/c21-16-6-1-2-7-17(16)24-11-19(22)25-12-8-9-14-13-4-3-5-15(13)20(23)26-18(14)10-12/h1-2,6-10H,3-5,11H2 |
InChI Key |
TZWQUJCHXHHSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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